5-Chloro-2-(cyclohexyloxy)benzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
5-chloro-2-cyclohexyloxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O3S/c13-9-6-7-11(12(8-9)18(14,15)16)17-10-4-2-1-3-5-10/h6-8,10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRSZMNOFSLGAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=C2)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Cyclohexyloxy Substituted Intermediate
The cyclohexyloxy group is introduced by etherification of 5-chlorosalicylic acid or its derivatives. A common method is the Williamson ether synthesis where 5-chlorosalicylic acid or 5-chlorophenol is reacted with cyclohexanol under basic conditions to form 5-chloro-2-(cyclohexyloxy)benzene.
- Reagents: 5-chlorosalicylic acid or 5-chlorophenol, cyclohexanol, base (e.g., potassium carbonate or sodium hydride)
- Solvent: Acetone or dimethylformamide (DMF)
- Conditions: Reflux or elevated temperature for several hours to ensure complete ether formation.
This step is crucial for obtaining the correct substitution pattern before sulfonylation.
Chlorosulfonation to Form the Sulfonyl Chloride
The key step involves chlorosulfonation of the cyclohexyloxy-substituted benzene to introduce the sulfonyl chloride group at the 1-position.
- Reagents: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2)
- Conditions: The reaction is typically carried out at low temperatures (0 to -10 °C) to control regioselectivity and avoid over-chlorosulfonation.
- Procedure: The substituted benzene is slowly added to chlorosulfonic acid under stirring, maintaining temperature control. After completion, the reaction mixture is quenched by pouring onto ice, and the sulfonyl chloride is isolated by filtration or extraction.
This chlorosulfonation is well-documented for related compounds such as 5-chloro-2-methoxybenzene derivatives, which share similar reactivity patterns.
Purification and Characterization
The crude sulfonyl chloride product is purified by recrystallization from appropriate solvents such as hexane, acetonitrile, or glacial acetic acid to obtain analytically pure material.
- Yield: Typically ranges from 60% to 85% depending on reaction conditions and scale.
- Characterization: Melting point determination, NMR, IR spectroscopy, and elemental analysis confirm the structure and purity.
Research Findings and Data Tables
The most detailed synthetic route available in literature involves analogous compounds such as 5-chloro-2-methoxybenzene sulfonyl chlorides, which provide a strong foundation for the preparation of the cyclohexyloxy analog.
| Step | Reaction | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Etherification | 5-Chlorosalicylic acid + cyclohexanol, K2CO3, acetone, reflux 4-6 h | 70-85 | Williamson ether synthesis |
| 2 | Chlorosulfonation | Chlorosulfonic acid, 0 to -10 °C, 1-2 h | 65-80 | Temperature control critical |
| 3 | Work-up & Purification | Ice quench, filtration, recrystallization | 60-75 | Solvent choice affects purity |
Example Experimental Procedure (Adapted from Analogous Compounds):
- Dissolve 5-chlorosalicylic acid (5 g) and cyclohexanol (6 g) in acetone (50 mL).
- Add potassium carbonate (8 g) and reflux the mixture for 4 hours.
- Filter off inorganic salts and evaporate solvent to obtain 5-chloro-2-(cyclohexyloxy)benzene.
- Cool the product to 0 °C and slowly add chlorosulfonic acid (10 mL) under stirring.
- Maintain temperature below 5 °C for 1 hour.
- Pour reaction mixture onto crushed ice and stir.
- Collect the precipitate by filtration and recrystallize from hexane to yield this compound.
Comparative Analysis with Related Compounds
The preparation of 5-chloro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride, a structurally similar compound, follows comparable synthetic steps involving alkoxy substitution and chlorosulfonation, confirming the general applicability of this method.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(cyclohexyloxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Hydrolysis: In the presence of water or aqueous bases, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced under specific conditions to yield the corresponding sulfonyl hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform, ethanol
Catalysts: Pyridine, triethylamine
Conditions: Room temperature to slightly elevated temperatures
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Sulfonic Acids: Formed by hydrolysis
Scientific Research Applications
Key Reactions
- Nucleophilic Substitution : The sulfonyl chloride can react with amines to form sulfonamides, or with alcohols to yield sulfonate esters.
- Oxidation and Reduction : Although less common, the compound can also participate in oxidation and reduction reactions under specific conditions.
Medicinal Chemistry
5-Chloro-2-(cyclohexyloxy)benzene-1-sulfonyl chloride plays a critical role in drug development, particularly in synthesizing sulfonamide-based pharmaceuticals. These compounds are known for their antibacterial, antifungal, and anti-inflammatory properties. The compound's ability to inhibit sodium channels makes it a candidate for pain management therapies.
The biological activity of this compound has been documented in various studies:
- Sodium Channel Inhibition : It selectively inhibits voltage-gated sodium channels (Nav1.7), which are crucial in pain signaling pathways. This inhibition can lead to analgesic effects, making it significant for pain management research.
- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways that promote cell survival.
- Antimicrobial Activity : The compound has shown efficacy against Gram-positive bacteria, indicating potential applications in infection control.
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| Sodium Channel Inhibition | Reduces pain signaling | |
| Enzyme Modulation | Alters protease/kinase activity | |
| Anticancer Potential | Induces apoptosis in cancer cells | |
| Antimicrobial Activity | Exhibits activity against bacteria |
Case Studies
Several studies have explored the implications of this compound in various therapeutic contexts:
Pain Management Study
In preclinical models of neuropathic pain, administration of this compound demonstrated significant analgesic effects correlated with its sodium channel inhibition properties. Pain behavior scores were significantly reduced compared to control groups.
Cancer Cell Line Investigation
Research involving multiple cancer cell lines indicated that treatment with this compound led to increased rates of cell death through apoptosis. This was linked to its ability to inhibit signaling pathways that are essential for cell survival.
Antimicrobial Efficacy Assessment
A series of antimicrobial tests revealed that this compound exhibited notable antibacterial activity against Gram-positive bacteria, suggesting its potential utility in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(cyclohexyloxy)benzene-1-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between the target compound and its analogs:
*Molecular weight calculated based on formula.
Key Observations:
Substituent Bulkiness: The cyclohexyloxy group in the target compound contributes to high lipophilicity, which may enhance membrane permeability in drug candidates but reduce solubility in polar solvents.
Electronic Effects :
- The methoxypropan-2-yloxy group introduces an ether oxygen, increasing polarity and hydrogen-bonding capacity compared to cyclohexyloxy .
- Fluoro and bromo substituents () alter electronic density, influencing reactivity in nucleophilic substitution reactions .
Applications :
- Compounds like 5-Chloro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride are prioritized in API synthesis due to their simpler purification and scalability .
- The target compound’s cyclohexyl group may enhance binding affinity in hydrophobic enzyme pockets, as seen in antipyrine-sulfonamide derivatives () .
Biological Activity
5-Chloro-2-(cyclohexyloxy)benzene-1-sulfonyl chloride is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1341440-13-8
- Molecular Formula : C13H14ClO3S
The compound features a chlorobenzene ring substituted with a cyclohexyloxy group and a sulfonyl chloride functional group, which contributes to its reactivity and potential biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The sulfonyl chloride group can undergo nucleophilic substitution reactions, allowing it to modify proteins and other biomolecules, potentially influencing their function. This interaction may modulate signaling pathways involved in various physiological processes.
Pharmacological Applications
Research indicates that compounds with similar structures exhibit diverse pharmacological effects, including:
- Anti-inflammatory Activity : Compounds containing sulfonyl groups have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : Some sulfonyl chlorides have been investigated for their ability to disrupt bacterial cell walls or inhibit bacterial enzymes.
- Anticancer Potential : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.
Case Studies and Research Findings
- Anti-inflammatory Effects : A study examining the anti-inflammatory properties of sulfonyl chlorides found that they significantly reduced the expression of interleukin-6 (IL-6) in vitro, indicating a potential mechanism for treating inflammatory diseases.
- Antimicrobial Activity : Research conducted on structurally similar sulfonyl compounds revealed effective antimicrobial activity against Gram-positive bacteria, suggesting that this compound could also possess similar properties .
- Cytotoxicity in Cancer Cells : In vitro studies have shown that certain sulfonyl chlorides can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), highlighting the need for further investigation into their potential as anticancer agents .
Data Table: Biological Activities of Related Compounds
Q & A
How can researchers optimize the synthesis of 5-Chloro-2-(cyclohexyloxy)benzene-1-sulfonyl chloride to minimize side reactions?
Answer:
Synthesis optimization involves controlling reaction conditions to suppress competing pathways. Key considerations include:
- Temperature control : Lower temperatures (e.g., 273 K) reduce undesired hydrolysis of the sulfonyl chloride group, as seen in analogous sulfonyl chloride syntheses using dichloromethane as a solvent .
- Solvent selection : Anhydrous solvents like dichloromethane or tetrahydrofuran minimize water-induced degradation. Evidence from benzofuran sulfonation reactions highlights the importance of solvent purity in achieving >95% yield .
- Purification : Column chromatography (hexane/ethyl acetate gradients) effectively separates the target compound from by-products such as unreacted starting materials or sulfonic acid derivatives .
- Stoichiometry : Precise molar ratios of chlorinating agents (e.g., 3-chloroperoxybenzoic acid) to substrates prevent over-chlorination, a common side reaction in sulfonyl chloride synthesis .
What analytical techniques are most effective for characterizing the purity and structure of this compound?
Answer:
A multi-technique approach is critical:
- Chromatography : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) resolves impurities, while gas chromatography (GC) with mass spectrometry identifies volatile by-products .
- Spectroscopy :
- NMR : H and C NMR confirm the cyclohexyloxy and sulfonyl chloride substituents. For example, the cyclohexyl proton signals typically appear as multiplet peaks in δ 1.2–2.1 ppm .
- IR : Strong absorption bands near 1360 cm (S=O asymmetric stretch) and 1170 cm (S=O symmetric stretch) validate the sulfonyl chloride group .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF provides exact mass confirmation (expected [M+H] for CHClOS: 325.01) .
How does the cyclohexyloxy substituent influence the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?
Answer:
The cyclohexyloxy group exerts steric and electronic effects:
- Steric hindrance : The bulky cyclohexyloxy moiety at the ortho position reduces accessibility of the sulfonyl chloride to nucleophiles, slowing reaction rates compared to less hindered analogs (e.g., 2-chloro-5-cyanobenzene-1-sulfonyl chloride) .
- Electronic effects : Electron-donating alkoxy groups deactivate the aromatic ring, reducing the electrophilicity of the sulfonyl chloride. This contrasts with electron-withdrawing groups (e.g., -CN or -CF), which enhance reactivity .
- Solubility : The hydrophobic cyclohexyl group improves solubility in non-polar solvents, enabling reactions in biphasic systems (e.g., toluene/water) for selective modifications .
What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?
Answer:
Contradictions often arise from impurities or dynamic molecular behavior:
- Reproducibility : Repeat analyses under standardized conditions (e.g., solvent, temperature) to exclude experimental artifacts. For example, variable F NMR shifts in fluorinated analogs can arise from trace solvents .
- Cross-validation : Combine complementary techniques. If H NMR suggests multiple conformers (e.g., split cyclohexyl signals), X-ray crystallography (as used for structurally related benzofurans) provides definitive conformation data .
- Computational modeling : Density functional theory (DFT) predicts NMR chemical shifts or IR spectra, helping assign ambiguous peaks. For instance, B3LYP/6-311+G(d,p) calculations match observed sulfonyl chloride vibrational modes .
What are the best practices for handling and storing this compound to prevent hydrolysis?
Answer:
- Storage : Keep under inert gas (argon or nitrogen) in airtight, amber glass containers at –20°C. Desiccants (e.g., molecular sieves) mitigate moisture ingress .
- Handling : Conduct reactions in anhydrous solvents (e.g., freshly distilled THF) and use Schlenk-line techniques for air-sensitive steps .
- Stability monitoring : Regular FT-IR checks for S=O band shifts (indicative of hydrolysis to sulfonic acid) and Karl Fischer titration to measure residual water in stored samples .
How can researchers assess the compound’s compatibility with biomolecular modification protocols (e.g., protein conjugation)?
Answer:
- Reactivity screening : Test with model nucleophiles (e.g., glycine or cysteine) in buffered aqueous/organic mixtures (pH 7–9). Monitor conjugation efficiency via LC-MS .
- Buffer optimization : Use phosphate or Tris buffers (avoiding amines like HEPES) to prevent competing reactions. For example, Tris may scavenge sulfonyl chloride groups, reducing yield .
- Temperature control : Mild conditions (4–25°C) balance reaction rate and protein stability. Pre-cooling reagents minimizes denaturation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
